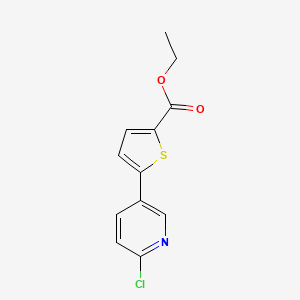

Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(6-chloropyridin-3-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-5-4-9(17-10)8-3-6-11(13)14-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHFLLZAAGUVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301216091 | |

| Record name | Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-71-8 | |

| Record name | Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Chlorination and Oxidation Method for 5-Chlorothiophene-2-carboxylic Acid

A highly efficient industrially suitable method involves the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid starting from 2-thiophenecarboxaldehyde. This approach avoids the use of expensive raw materials and complex purification steps common in other methods.

Introduction of the Ethyl Ester Group

The 5-chlorothiophene-2-carboxylic acid can be converted into its ethyl ester via conventional esterification methods:

- Reaction with ethanol under acidic conditions (e.g., sulfuric acid catalyst) or via palladium-catalyzed carbonylation under CO pressure in ethanol.

- Alternatively, Grignard metallation of halogenated thiophene derivatives followed by carbonation with CO₂ and esterification.

These methods provide the ethyl 5-chlorothiophene-2-carboxylate intermediate required for further coupling.

Coupling with 6-Chloropyridin-3-yl Moiety

While direct literature on the exact coupling of ethyl 5-chlorothiophene-2-carboxylate with 6-chloropyridin-3-yl is limited in the provided sources, analogous methods from similar heterocyclic systems suggest:

- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between the halogenated thiophene ester and a boronic acid or stannane derivative of 6-chloropyridin-3-yl.

- Conditions typically involve Pd catalysts, phosphine ligands, base, and appropriate solvents under inert atmosphere.

For example, the preparation of related compounds such as Ethyl 5-chloro-3-phenylindole-2-carboxylate involves multi-step synthesis with intermediate preparation followed by reductive cyclization and purification steps.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Outcome / Yield | Notes |

|---|---|---|---|

| Chlorination of 2-thiophenecarboxaldehyde | Cl₂, -10 to 30 °C, 1-3 hr | 5-chloro-2-thiophenecarboxaldehyde intermediate | Direct use in next step, no isolation |

| Reaction with NaOH and Cl₂ | 20% NaOH, 15-30 °C, 4 hr | 5-chlorothiophene-2-carboxylic acid, 92% purity | Industrial scale suitable |

| Esterification | Ethanol, acid catalyst or Pd-catalyzed CO carbonylation | Ethyl 5-chlorothiophene-2-carboxylate | High yield, standard esterification |

| Coupling with chloropyridinyl | Pd catalyst, base, inert atmosphere | Ethyl 5-(6-chloropyridin-3-yl)thiophene-2-carboxylate | Requires optimization for best yield |

Research Findings and Notes

- The one-pot chlorination and oxidation method significantly improves the efficiency and environmental footprint of the thiophene carboxylic acid synthesis.

- The use of palladium-catalyzed carbonylation allows for mild conditions and high selectivity in ester formation.

- Cross-coupling reactions for introducing the chloropyridinyl group are well-established in heterocyclic chemistry and can be adapted for this compound.

- Purification typically involves recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical or material science applications.

Scientific Research Applications

Chemistry

Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Research has highlighted the compound's potential biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a Minimum Inhibitory Concentration (MIC) of:

- Escherichia coli : MIC = 0.0195 mg/mL

- Bacillus subtilis : MIC = 0.0048 mg/mL

- Candida albicans : MIC = 0.039 mg/mL

These findings indicate that the compound may surpass many conventional antibiotics in effectiveness against these pathogens.

- Anticancer Activity : Preliminary research suggests that this compound can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

Medicine

The compound is being investigated as a potential pharmaceutical intermediate or active ingredient due to its promising biological activities. Ongoing research aims to explore its mechanisms of action, particularly in disrupting bacterial cell membranes or inhibiting essential enzymes involved in cancer cell proliferation.

Antimicrobial Efficacy

A greenhouse study assessed the fungicidal activity of several thiophene derivatives, including this compound, revealing an effective concentration for 50% inhibition (EC50) value significantly lower than standard antifungal agents, indicating superior efficacy.

Cancer Cell Line Studies

In vitro studies involving various human cancer cell lines demonstrated that this compound showed a dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations as low as 10 µM. The results suggest its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Structural and Functional Differences

Substituent Effects: The 6-chloropyridinyl group in the target compound provides a planar aromatic system for target binding, whereas analogs like 4-chlorophenyl (in ) offer steric bulk but less directional hydrogen-bonding capacity. Electron-withdrawing groups (e.g., cyano, methylsulfonyl in ) increase electrophilicity at the ester carbonyl, facilitating nucleophilic attack compared to the chloro-pyridinyl group .

Solubility and Reactivity: The amino group in Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate enhances solubility in aqueous-organic mixtures, making it preferable for biological assays .

Synthetic Utility: The target compound serves as a precursor for hydrolysis to carboxylic acids (e.g., via LiOH/THF, as in ), while cyano-substituted analogs () are intermediates for cyclization reactions.

Biological Activity

Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications.

Overview of the Compound

This compound features a thiophene ring fused with a chlorinated pyridine, which enhances its reactivity and biological activity. The presence of the chlorine atom on the pyridine ring is significant as it can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which combines sulfur with an α-methylene carbonyl compound and an α-cyano ester.

- Pyridine Ring Formation : Methods like Hantzsch pyridine synthesis are employed, involving β-ketoesters, aldehydes, and ammonia.

- Coupling Reaction : The final step involves a palladium-catalyzed cross-coupling reaction to combine the thiophene and pyridine rings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit certain enzymes involved in inflammatory pathways and may activate signaling pathways that modulate cellular functions. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. It binds to specific enzymes, inhibiting their activity and exerting antimicrobial effects against various pathogens. Studies have demonstrated that compounds with similar structures often show enhanced antibacterial and antifungal activities.

Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory effects. It has been found to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. This suggests its potential use in treating inflammatory diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It acts as a potent inhibitor of Murine Double Minute 2 (MDM2), a protein that regulates tumor suppressor p53. In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-(6-Chloropyridin-3-yl)thiophene-3-carboxylate | Structure | Moderate antimicrobial activity |

| Ethyl 5-(6-Bromopyridin-3-yl)thiophene-2-carboxylate | Structure | Lower COX inhibition compared to this compound |

| Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate | Structure | Enhanced anticancer activity due to structural modifications |

The table illustrates how variations in substituents on the pyridine ring can significantly alter the biological activities of related compounds.

Case Studies

- Inhibition of COX Enzymes : In a study comparing various derivatives, this compound showed superior inhibition of COX-2 over COX-1, indicating its potential as a selective anti-inflammatory agent .

- MDM2 Inhibition : A series of experiments demonstrated that this compound effectively inhibits MDM2, leading to increased levels of p53 and subsequent tumor suppression in xenograft models .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving thiophene carboxylate intermediates. For example, analogous thiophene derivatives are prepared by refluxing thiophene carboxylic acids with absolute ethanol under HCl saturation, followed by alkaline workup to yield ethyl esters . Optimization may involve adjusting reflux duration, solvent purity (e.g., anhydrous ethanol), or stoichiometric ratios of reagents like thiophosgene for functionalization . Monitoring reaction progress via TLC or HPLC is critical to avoid over-reaction or byproduct formation.

Q. How is the purity and structural integrity of this compound validated after synthesis?

Post-synthesis characterization employs a combination of spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., chloropyridinyl and thiophene carboxylate groups).

- HPLC-MS for purity assessment and molecular ion verification.

- Elemental analysis to validate empirical formulas. For crystalline derivatives, single-crystal X-ray diffraction (using programs like SHELXL) provides unambiguous structural confirmation .

Q. What analytical techniques are recommended for studying its photophysical properties?

UV/Vis absorption and fluorescence spectroscopy in solvents like DCM or ethanol are standard. For example, analogous thiophene carboxylates exhibit absorption maxima between 300–400 nm, with emission spectra sensitive to substituent effects . Solid-state photoluminescence can be analyzed using thin-film measurements to assess aggregation-induced emission (AIE) behavior .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in catalytic cross-coupling reactions?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals) to predict sites for electrophilic/nucleophilic attack. For instance, the electron-deficient chloropyridinyl group may direct Pd-catalyzed Suzuki-Miyaura couplings to the thiophene ring. Experimental validation using Pd(PPh₃)₄ or CuI catalysts in anhydrous DMF/THF under inert atmospheres is recommended .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Discrepancies in thermal parameters or bond lengths may arise from disordered solvent molecules or twinning. Use SHELXL for iterative refinement with restraints on geometric parameters. Validate with the CIF check tool in PLATON or the IUCr's structure validation suite . For ambiguous cases, complementary techniques like powder XRD or solid-state NMR can clarify phase purity .

Q. How can derivatization of this compound enhance its bioactivity or material properties?

Functionalization at the thiophene carboxylate or chloropyridinyl moieties can tailor properties:

Q. What are the challenges in scaling up its synthesis while maintaining regioselectivity?

Scaling reactions like thiophosgene-mediated isothiocyanate formation requires strict temperature control (<0°C) to prevent exothermic side reactions. Flow chemistry systems can enhance heat dissipation and reproducibility. For regioselective chlorination, use directing groups (e.g., pyridinyl) or Lewis acid catalysts (e.g., FeCl₃) to minimize positional isomers .

Methodological Considerations

- Contradiction Analysis : When spectral data (e.g., NMR splitting patterns) conflict with crystallographic results, re-examine sample purity and consider dynamic effects (e.g., rotamers) via variable-temperature NMR .

- Experimental Design : For catalytic studies, use Design of Experiments (DoE) to optimize parameters like catalyst loading, solvent polarity, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.